Piroxicam-beta-cyclodextrin is a pharmaceutical compound formed by the complexation of piroxicam, a non-steroidal anti-inflammatory drug (NSAID), with beta-cyclodextrin, a cyclic oligosaccharide. This formulation aims to enhance the solubility and bioavailability of piroxicam while minimizing gastrointestinal side effects commonly associated with NSAIDs. The compound has been used in clinical settings for over 25 years, particularly in Europe, and has demonstrated improved tolerability and faster onset of analgesic effects compared to uncomplexed piroxicam .
Piroxicam-beta-cyclodextrin is synthesized from piroxicam, which is derived from the pyridyl group of compounds, and beta-cyclodextrin, which is obtained from the enzymatic degradation of starch. The combination results in a new molecular entity that retains the therapeutic properties of piroxicam while enhancing its pharmacokinetic profile .
This compound falls under the category of pharmaceutical complexes, specifically within the realm of drug delivery systems that utilize cyclodextrins to improve solubility and absorption characteristics of poorly soluble drugs. It is classified as an analgesic and anti-inflammatory agent due to its primary use in pain management .
The molecular structure of piroxicam-beta-cyclodextrin consists of a piroxicam molecule encapsulated within the hydrophobic cavity of beta-cyclodextrin. The complexation alters the physical state of piroxicam from crystalline to amorphous, significantly enhancing its solubility.
The formation of piroxicam-beta-cyclodextrin involves non-covalent interactions such as hydrogen bonding and van der Waals forces between the guest (piroxicam) and host (beta-cyclodextrin). This interaction stabilizes the drug within the cyclodextrin cavity, enhancing its solubility in aqueous environments.
Piroxicam acts primarily by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis, thereby reducing inflammation and pain. When formulated as beta-cyclodextrin complex, it maintains this mechanism but with improved pharmacokinetics.
Piroxicam-beta-cyclodextrin has several scientific applications:
β-Cyclodextrin (β-CD) is a cyclic oligosaccharide composed of seven α-1,4-linked D-glucopyranose units, forming a truncated cone structure with a hydrophilic exterior and a hydrophobic interior cavity (diameter: 6.0–6.5 Å). This unique architecture enables the formation of inclusion complexes via non-covalent interactions, where lipophilic drug molecules become partially or fully encapsulated within the cavity. The supramolecular complexation modifies key pharmaceutical properties:
The thermodynamic driving forces include hydrophobic interactions, van der Waals forces, and entropy changes from water displacement. Complexation efficiency depends on cavity-drug size complementarity, with β-CD's intermediate cavity being optimal for aromatic molecules like piroxicam [7].
Table 1: Cyclodextrin Properties Relevant to Piroxicam Complexation
Parameter | β-Cyclodextrin | Relevance to Piroxicam |
---|---|---|
Cavity diameter (Å) | 6.0–6.5 | Matches aromatic ring dimensions |
Water solubility (g/L) | 18.5 | Limits complex solubility |
Molecular weight (Da) | 1135 | Impacts drug:carrier ratio |
Complexation mechanism | Dynamic inclusion | Reversible drug release |
Piroxicam, a potent BCS Class II NSAID, suffers from low aqueous solubility (0.0111 g/100 mL) and slow dissolution kinetics, limiting its absorption rate. The molecule's aromatic rings and amphoteric nature (pKa 1.86 and 5.46) make it an ideal candidate for β-CD encapsulation. Complexation addresses three fundamental limitations:
The stability constant (K₁:₁) for piroxicam-β-CD ranges from 10² to 10³ M⁻¹, indicating optimal binding strength for both stability during storage and dissociation upon dilution [1] [7].
The piroxicam-β-cyclodextrin (PBC) complex represents one of the earliest successful pharmaceutical applications of cyclodextrin technology:
The global patent landscape reveals:
Table 2: Evolution of Piroxicam-CD Complexation Technologies
Decade | Technological Focus | Key Advances |
---|---|---|
1980s | Basic complexation | Freeze-drying methods; 1:2.5 ratio optimization |
1990s | Solid dosage forms | Immediate-release tablets; Stability profiling |
2000s | Derivative complexes | HP-β-CD (Kₛ=105.1 M⁻¹); CM-β-CD development |
2010s | Advanced delivery systems | Buccal matrices; Microemulsion incorporation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7